(S)-1-(5-Bromofuran-2-YL)ethan-1-amine is an organic compound notable for its unique structure, which features a furan ring substituted with a bromine atom at the 5-position and an amine group attached to an ethyl chain. Its molecular formula is CHBrN\O, and it has a molecular weight of approximately 190.04 g/mol. The presence of both the bromine and amine functional groups contributes to its reactivity and potential applications in medicinal chemistry and organic synthesis.
Common reagents used in these reactions include potassium permanganate for oxidation, lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions.
The synthesis of (S)-1-(5-Bromofuran-2-YL)ethan-1-amine typically involves:
Industrial production methods may involve optimized processes for higher yields and purity, often utilizing continuous flow reactors and advanced purification techniques .
(S)-1-(5-Bromofuran-2-YL)ethan-1-amine has potential applications in various fields:
The compound's unique structural features make it a valuable candidate for further research in these areas .
Interaction studies are crucial for understanding how (S)-1-(5-Bromofuran-2-YL)ethan-1-amine interacts with biological systems. Initial findings suggest that its structure may allow it to engage with various molecular targets. Future studies using biochemical assays and molecular docking could elucidate binding affinities and mechanisms of action, providing deeper insights into its pharmacological profiles .
Several compounds share structural similarities with (S)-1-(5-Bromofuran-2-YL)ethan-1-amine. Here are some notable examples:
| Compound Name | Structural Features | Uniqueness |
|---|---|---|
| 1-(5-Chlorofuran-2-YL)ethan-1-amine | Chlorine instead of bromine | Variation in halogen substitution affects reactivity |
| 1-(5-Iodofuran-2-YL)ethan-1-amine | Iodine instead of bromine | Different reactivity profile due to larger iodine atom |
| 1-(5-Methylfuran-2-YL)ethan-1-amine | Methyl group instead of bromine | Changes in steric hindrance and electronic properties |
| 2-(5-Bromofuran-2-YL)ethan-1-amines | Different position of amine attachment | Variation in biological activity based on structural changes |
The uniqueness of (S)-1-(5-Bromofuran-2-YL)ethan-1-amines lies in its specific combination of functional groups, which may confer distinct biological activities compared to these similar compounds .